![molecular formula C20H23Cl2N3O4S2 B2576992 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215831-55-2](/img/structure/B2576992.png)
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
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Description
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O4S2 and its molecular weight is 504.44. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
The compound’s unique structure and functional groups make it a promising candidate for cancer research. Researchers investigate its potential as an antiproliferative agent against specific cancer cell lines. Preliminary studies suggest that it may interfere with cell division and induce apoptosis, making it a valuable addition to the arsenal of potential anticancer drugs .
Neuropharmacology and CNS Disorders
Given its morpholinoethyl moiety, this compound could play a role in neuropharmacology. Scientists explore its interactions with neurotransmitter receptors, ion channels, and transporters. Additionally, its benzothiazole and thiophene components may influence neuronal function. Investigations focus on its potential as a neuroprotective agent or as a modulator of central nervous system (CNS) disorders .
Antimicrobial Properties
The benzothiazole-thiophene hybrid structure suggests possible antimicrobial activity. Researchers evaluate its effectiveness against bacterial strains, including both Gram-positive and Gram-negative species. The compound’s mechanism of action, bacterial membrane disruption, or inhibition of essential enzymes is under scrutiny. Applications could range from topical antimicrobial agents to novel antibiotics .
Anti-inflammatory and Immunomodulatory Effects
The presence of the morpholinoethyl group hints at immunomodulatory potential. Studies explore its impact on immune cells, cytokine production, and inflammation pathways. Researchers investigate whether it can mitigate inflammatory responses in autoimmune diseases or chronic inflammatory conditions .
Molecular Probes and Imaging Agents
Fluorescent derivatives of this compound could serve as molecular probes for cellular imaging. By attaching fluorophores to specific positions, scientists can visualize cellular processes, protein localization, and receptor binding. Such probes aid in drug discovery, pharmacokinetics, and understanding cellular dynamics .
Chemical Biology and Medicinal Chemistry
Researchers use this compound as a scaffold for designing analogs with improved properties. By modifying functional groups, they aim to enhance selectivity, solubility, and bioavailability. Medicinal chemists explore its potential as a lead compound for developing novel drugs targeting specific diseases .
properties
IUPAC Name |
5-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S2.ClH/c1-26-13-3-4-14(27-2)18-17(13)22-20(30-18)24(8-7-23-9-11-28-12-10-23)19(25)15-5-6-16(21)29-15;/h3-6H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDYKPLETABAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride |
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